Bis(trimethylsiloxy)dichlorosilane

Übersicht

Beschreibung

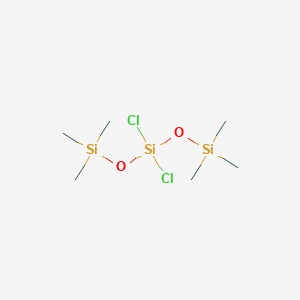

Bis(trimethylsiloxy)dichlorosilane is an organosilicon compound with the chemical formula C6H18Cl2O2Si3 It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(trimethylsiloxy)dichlorosilane can be synthesized through the reaction of trimethylsilanol with trichlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an ether solvent at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound involves the use of silicon tetrachloride and a catalyst. The process includes mixing silicon tetrachloride with the catalyst and then reacting it with trimethylsilanol under controlled conditions to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsiloxy)dichlorosilane undergoes various types of chemical reactions, including:

Etherification: Reacts with alcohols to form bis(trimethylsiloxy)dialkoxysilanes.

Hydrolysis: The chlorine atoms are easily hydrolyzable, leading to the formation of silanols and hydrochloric acid.

Substitution: Reacts with phenols to form bis(trimethylsiloxy)diphenoxysilanes.

Common Reagents and Conditions

Alcohols: Methanol, ethanol, propanol, and butanol are commonly used in etherification reactions.

Phenols: Phenol and substituted phenols are used in substitution reactions.

Bases: Pyridine is often used to neutralize the hydrochloric acid formed during reactions.

Major Products Formed

Bis(trimethylsiloxy)dialkoxysilanes: Formed from reactions with alcohols.

Bis(trimethylsiloxy)diphenoxysilanes: Formed from reactions with phenols.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Applications in Siloxane Polymer Production:

- BTMOS serves as a precursor for synthesizing siloxane polymers, which are extensively used in coatings, adhesives, and sealants. These polymers exhibit excellent thermal stability, chemical resistance, and flexibility, making them suitable for diverse applications ranging from automotive to construction industries.

Case Study:

- In a study focused on the synthesis of siloxane-based materials, BTMOS was utilized to create a series of siloxane copolymers. The resulting materials demonstrated enhanced hydrophobic properties, which were quantified using contact angle measurements, indicating their potential for use in water-repellent coatings.

Surface Modification

Hydrophobic Surface Treatment:

- BTMOS is employed to modify surfaces by imparting hydrophobic characteristics. This application is particularly relevant in the development of anti-fogging coatings and self-cleaning surfaces.

Data Table: Surface Modification Properties

| Property | Measurement | Application Area |

|---|---|---|

| Contact Angle | 110° - 120° | Anti-fogging coatings |

| Water Absorption | <5% | Self-cleaning surfaces |

| Chemical Resistance | High | Industrial coatings |

Case Study:

- Research demonstrated that treating glass surfaces with BTMOS significantly increased their water contact angle compared to untreated surfaces. This enhancement was attributed to the formation of a siloxane network that repels water.

Organic Synthesis

Protecting Group Chemistry:

- BTMOS is widely used as a protecting group for reactive functional groups such as hydroxyls (-OH) in alcohols and amines (NH₂). This application is crucial during multi-step organic syntheses where selective reactivity is required.

Mechanism of Action:

- When BTMOS reacts with alcohols, it undergoes etherification, yielding silyl ethers that protect the functional groups from undesired reactions during subsequent steps.

Data Table: Reactivity with Functional Groups

| Functional Group | Reaction Type | Product Formed |

|---|---|---|

| Alcohols | Etherification | Silyl ethers |

| Phenols | Substitution | Bis(trimethylsiloxy)diphenoxysilanes |

Case Study:

- A notable application involved the synthesis of RNA molecules where BTMOS was used to protect hydroxyl groups on ribonucleosides during phosphoramidite synthesis. The efficiency of this method allowed for high yields of protected nucleotides suitable for further reactions.

Wirkmechanismus

The mechanism of action of bis(trimethylsiloxy)dichlorosilane involves the hydrolysis of chlorine atoms to form silanols, which can further react to form siloxane bonds. The trimethylsiloxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The presence of easily hydrolyzable chlorine atoms makes it a versatile reagent in organosilicon chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilyl chloride: Contains a single trimethylsilyl group and a chlorine atom.

Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.

Tetramethylsilane: Contains four methyl groups attached to a silicon atom.

Uniqueness

Bis(trimethylsiloxy)dichlorosilane is unique due to the presence of both trimethylsiloxy groups and chlorine atoms, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in the synthesis of complex organosilicon compounds .

Biologische Aktivität

Chemical Properties:

- Molecular Formula: C₆H₁₈Cl₂O₂Si₃

- Molecular Weight: 277.37 g/mol

- Boiling Point: 173 °C

- Melting Point: -53 °C

- Density: 1.0017 g/mL

- Flash Point: 54 °C

Bis(trimethylsiloxy)dichlorosilane (BTMOS) is a silicon-based compound widely recognized for its role in organic synthesis, particularly as a protecting group for reactive functional groups such as alcohols, amines, thiols, and carboxylic acids. Its unique structure features two trimethylsiloxy groups and two chlorine atoms, which contribute to its reactivity and utility in various chemical processes .

Toxicological Profile

BTMOS is classified as a corrosive and toxic compound. It reacts violently with water, releasing hydrochloric acid fumes, which poses significant risks in laboratory settings. The compound is also a lachrymator and can cause skin irritation upon contact .

The biological activity of BTMOS is primarily linked to its reactivity with functional groups in biological molecules. The siloxane bond (Si-O) in BTMOS exhibits unique electronic properties that influence its interactions with nucleophiles, such as amino acids and other biological macromolecules. This reactivity is critical for understanding its potential applications and safety in biological contexts.

Case Studies and Research Findings

-

Synthesis and Reactivity Studies:

- Research indicates that BTMOS effectively reacts with alcohols and phenols to form stable siloxane structures, enhancing the stability of these compounds during chemical transformations .

- A study demonstrated that BTMOS could be used to protect hydroxyl groups in complex organic molecules, allowing for selective reactions without interfering with other functional groups .

- Safety Assessments:

-

Applications in Material Science:

- BTMOS has been utilized in the synthesis of polysiloxanes, which are important in the development of elastomers and other materials with unique mechanical properties . The flexibility and low viscosity of polysiloxanes derived from BTMOS contribute to their utility in various industrial applications.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trimethylchlorosilane | Contains three methyl groups and one chlorine | Simpler structure; less versatile than BTMOS |

| Dimethyldichlorosilane | Two methyl groups; two chlorine atoms | More reactive towards moisture; less stable |

| Bis(dimethylsiloxy)dimethyldichlorosilane | Contains dimethyl groups; two chlorine atoms | Offers different protective capabilities compared to BTMOS |

The table above illustrates how BTMOS stands out among similar compounds due to its effectiveness as a protecting group and its stability under various reaction conditions .

Eigenschaften

IUPAC Name |

dichloro-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPFMTIZDAWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373515 | |

| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2750-44-9 | |

| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2750-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?

A1: this compound serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.

Q2: How does this compound react with alcohols and phenols?

A2: While specific reactions are not detailed in the provided abstracts, this compound reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.

Q3: Can you provide an example of a specific derivative of this compound and its use in protecting group chemistry?

A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting this compound with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.